N,N'-bis(thiophen-2-ylmethyl)butanediamide
Overview
Description
N,N’-bis(thiophen-2-ylmethyl)butanediamide is an organic compound characterized by the presence of two thiophene rings attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(thiophen-2-ylmethyl)butanediamide typically involves the reaction of thiophen-2-ylmethylamine with butanediamide. The process begins with the formation of a Schiff base, which is then reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for N,N’-bis(thiophen-2-ylmethyl)butanediamide are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(thiophen-2-ylmethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride for halogenation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-bis(thiophen-2-ylmethyl)butanediamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-bis(thiophen-2-ylmethyl)butanediamide involves its ability to coordinate with metal ions through the sulfur and nitrogen atoms in its structure. This coordination can lead to changes in the electronic properties of the compound, making it useful as a fluorescent probe or in other applications where metal ion detection is required . The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to bind to specific metal ions is a key feature .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3-phenylpropyl)butanediamide: This compound has a similar butanediamide backbone but with phenylpropyl groups instead of thiophene rings.
N,N’-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride: This compound is structurally similar but contains an ethane-1,2-diaminium backbone instead of butanediamide.
Uniqueness
N,N’-bis(thiophen-2-ylmethyl)butanediamide is unique due to the presence of thiophene rings, which impart specific electronic and optical properties. These properties make it particularly useful in applications such as fluorescent probes and coordination chemistry .
Properties
IUPAC Name |
N,N'-bis(thiophen-2-ylmethyl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-13(15-9-11-3-1-7-19-11)5-6-14(18)16-10-12-4-2-8-20-12/h1-4,7-8H,5-6,9-10H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAVJXIOTWMCFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCC(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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